4-ethoxy-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide - 868368-77-8

4-ethoxy-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide

Catalog Number: EVT-3044549
CAS Number: 868368-77-8
Molecular Formula: C16H13FN2O2S
Molecular Weight: 316.35
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(5-tert-Butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][1,3]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220)

Compound Description: N-(5-tert-Butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][1,3]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220) is a potent and selective FMS-like tyrosine kinase-3 (FLT3) inhibitor. [] It demonstrates superior efficacy and tolerability in tumor xenograft models and has a desirable safety and pharmacokinetic profile in humans. [] AC220 is currently undergoing Phase II clinical trials. []

Relevance: AC220, like 4-ethoxy-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide, contains a benzothiazole core. Furthermore, both compounds share the feature of a substituted phenyl ring directly connected to the benzothiazole moiety through an amide linkage. These structural similarities place both compounds within the broader class of benzothiazole-containing benzamides.

ARN19702 [(2-Ethylsulfonylphenyl)-[(2S)-4-(6-fluoro-1,3-benzothiazol-2-yl)-2-methylpiperazin-1-yl]methanone]

Compound Description: ARN19702 [(2-ethylsulfonylphenyl)-[(2S)-4-(6-fluoro-1,3-benzothiazol-2-yl)-2-methylpiperazin-1-yl]methanone] is an orally active, reversible N-acylethanolamine acid amidase (NAAA) inhibitor. [] It exhibits a broad analgesic profile across rodent species, showing promising potential as a lead compound for new pain therapeutics without addictive potential. []

Relevance: ARN19702 and 4-ethoxy-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide both feature a 1,3-benzothiazole ring system, highlighting their shared membership in the benzothiazole family of compounds.

N-[4-(1,3-Benzothiazol-2-ylcarbamoyl)phenyl]pyrazine-2-carboxamide

Compound Description: N-[4-(1,3-Benzothiazol-2-ylcarbamoyl)phenyl]pyrazine-2-carboxamide is a new organic compound synthesized for evaluation of its antibacterial, antifungal, and anticancer properties. []

Relevance: This compound shares a key structural motif with 4-ethoxy-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide: a benzothiazole unit linked to a substituted phenyl ring through an amide bond. This structural similarity suggests a potential relationship in terms of biological activity and places both compounds within a similar chemical class.

N-(1,3-benzothiazol-2-yl)-3-(phenylsulfamoyl)benzamide

Compound Description: N-(1,3-benzothiazol-2-yl)-3-(phenylsulfamoyl)benzamide is one of the novel N-benzothiazol-2-yl benzamide derivatives synthesized and evaluated as potential allosteric activators of human glucokinase. []

Relevance: This compound, like 4-ethoxy-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide, features a 1,3-benzothiazol-2-yl group attached to a benzamide moiety. The presence of this common structural motif links both compounds to the N-benzothiazol-2-yl benzamide class.

8-substituted-4-(2/4-substituted phenyl)-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2-thiones (4a–t)

Compound Description: These compounds are a series of novel benzothiazole derivatives that have been synthesized and evaluated for their anticonvulsant, anti-nociceptive, hepatotoxic, and neurotoxic properties. [] Several compounds within this series exhibited potent analgesic activity and promising anticonvulsant effects without significant neurotoxic or hepatotoxic effects. []

Compound 56 [N-({3-[(3-ethoxy-6-methylpyridin-2-yl)carbonyl]-3-azabicyclo[4.1.0]hept-4-yl}methyl)-5-(trifluoromethyl)pyrimidin-2-amine]

Compound Description: Compound 56 is a highly selective and brain-penetrant orexin-1 receptor (OX1R) antagonist. [] This compound has shown promise in attenuating stress-induced hyperarousal and panic-like behaviors in rodent models without causing hypnotic effects. []

Relevance: Although structurally distinct from 4-ethoxy-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide, Compound 56 is included due to its focus on neurological activity, specifically targeting OX1R. This highlights the potential for developing compounds with related structures to 4-ethoxy-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide for exploring neurological applications.

N-[6-fluoro-7-substituted-1,3-benzothiazol-2-yl]-4-[2-(3-nitrophenyl)-4-oxothiazolidin-3-yl]benzenesulphonamide and N-[6-fluoro-7-substituted-1,3-benzothiazol-2-yl]-4-[2-(4-nitrophenyl)-4-oxothiazolidin-3-yl]benzenesulphonamide derivatives

Compound Description: These derivatives are a series of fluoro-substituted sulfonamide benzothiazoles designed and synthesized as potential anticancer and antimycobacterial agents. [] These compounds were evaluated for their antimycobacterial activity against Mycobacterium tuberculosis H37Rv strain and for cytostatic activity against several human cancer cell lines. []

Relevance: These derivatives share the 1,3-benzothiazole moiety with 4-ethoxy-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide. The presence of a fluoro substituent on the benzothiazole ring in these derivatives further strengthens the structural relationship with 4-ethoxy-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide.

3H-pyrido[2,3-d]pyrimidin-4-one derivatives VUF10472/NBI-74330 and VUF10085/AMG-487, 3H-quinazolin-4-one derivative VUF5834, Imidazolium compound VUF10132, and Quaternary ammonium anilide TAK-779

Compound Description: These five nonpeptidergic compounds, belonging to different chemical classes, act as CXCR3 chemokine receptor antagonists. [] They block the action of chemokines CXCL10 and CXCL11 at human CXCR3, which plays a role in inflammatory diseases. [] These compounds act as noncompetitive antagonists and exhibit inverse agonistic properties at CXCR3. []

Relevance: Although structurally diverse, these antagonists are included due to their shared focus on chemokine receptor activity, which often overlaps with kinase signaling pathways. This connection highlights the potential for exploring 4-ethoxy-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide and related structures for their impact on chemokine receptor modulation.

N-cyclopropyl-3-fluoro-4-methyl-5-[3-[[1-[2-[2-(methylamino)ethoxy]phenyl]cyclopropyl]amino]-2-oxo-pyrazin-1-yl]benzamide (AZD7624)

Compound Description: N-cyclopropyl-3-fluoro-4-methyl-5-[3-[[1-[2-[2-(methylamino)ethoxy]phenyl]cyclopropyl]amino]-2-oxo-pyrazin-1-yl]benzamide (AZD7624) is a p38 inhibitor that has undergone Phase IIa clinical trials for treating chronic obstructive pulmonary disease. []

Relevance: While not directly sharing structural motifs with 4-ethoxy-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide, AZD7624's activity as a p38 inhibitor is relevant. This link suggests that 4-ethoxy-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide, given its structural similarity to known kinase inhibitors, might also possess p38 inhibitory activity or be modified to target this kinase.

AZD9272 (3-fluoro-5-(3-(5-fluoropyridin-2-yl)-1,2,4-oxadiazol-5-yl)benzonitrile) and AZD2066 [4-(5-{(1R)-1-[5-(3-chlorophenyl)isoxazol-3-yl]ethoxy}-4-methyl-4H-1,2,4-triazol-3-yl)pyridine]

Compound Description: AZD9272 and AZD2066 are both metabotropic glutamate receptor 5 (mGluR5) antagonists that have been clinically developed for analgesia. [] These compounds show distinctive psychoactive effects mediated by mGluR5 mechanisms, with AZD9272 exhibiting a much longer duration of action compared to other mGluR5 antagonists like MTEP. []

Relevance: Although AZD9272 and AZD2066 are structurally different from 4-ethoxy-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide, their role as mGluR5 antagonists is of interest. This is because mGluR5, a G-protein-coupled receptor, is known to interact with various intracellular signaling pathways, including some that are regulated by kinases. This connection could suggest possible areas for investigating the effects of 4-ethoxy-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide and similar compounds on mGluR5 signaling.

4-fluoro-N-indan-2-yl-benzamide (AVE9488) and 2,2-difluoro-benzo[1,3]dioxole-5-carboxylic acid indan-2-ylamide (AVE3085)

Compound Description: AVE9488 and AVE3085 are small-molecule compounds that increase endothelial nitric-oxide synthase (eNOS) expression and prevent eNOS uncoupling. [] They exert antiatherosclerotic effects, demonstrated by reduced neointima formation and plaque formation in mice models. []

Relevance: Despite their structural differences from 4-ethoxy-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide, AVE9488 and AVE3085 are noteworthy because they represent compounds targeting endothelial function and vascular health. This connection highlights the potential for investigating 4-ethoxy-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide, or structurally related compounds, for similar applications in modulating vascular function and preventing cardiovascular diseases.

3-{7-substituted-6-1,3-benzothiazol-2-yl-1-({4-methylphenyl)sulfonyl)20thixo-2,3-dihydroquinazolin-4(1H)-one and 2-((4Z)-4-benzylidine-2-phenyl-5-oxo-4,5-dihydro-1H-imidazole-1-yl)-N-(7-substituted-6-fluro-1,3-benzothiazole-2-yl)benzamide derivatives

Compound Description: This series of fluoro-substituted benzothiazoles were synthesized and evaluated for their antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic activities. []

Relevance: The 2-((4Z)-4-benzylidine-2-phenyl-5-oxo-4,5-dihydro-1H-imidazole-1-yl)-N-(7-substituted-6-fluro-1,3-benzothiazole-2-yl)benzamide derivatives from this series share a core structural feature with 4-ethoxy-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide, namely the presence of a 1,3-benzothiazole-2-yl connected to a benzamide moiety.

N-[2-[[(3S,4S)-1-E4-(1,3-benzodioxol-5-yl)-4-hydroxycyclohexyl]-4-ethoxy-3-pyrrolidinyl]amino]-2-oxoethyl]-3-(trifluoromethyl)benzamide (INCB3344)

Compound Description: INCB3344 is a selective antagonist of the CCR2 receptor, which plays a critical role in inflammatory and neuropathic pain. [, ] Studies have shown that it effectively reverses pathological changes associated with pain, such as proinflammatory marker expression and ERK1/2 pathway activation in the spinal cord, and attenuates mechanical allodynia in animal models. [, ]

Relevance: Although structurally distinct from 4-ethoxy-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide, INCB3344's focus on pain modulation is relevant. This highlights a potential area of exploration for 4-ethoxy-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide or its analogs, considering the link between chemokine signaling and pain perception. ,

4-(m-hydroxy-p-methoxy phenyl)-1-[(6'-fluoro-7'-substituted (1,3)-benzothiazol-2'-yl) amido-2-phenyl]-3-chloro azetidin-2-one derivatives

Compound Description: These are N-substituted-3-chloro-2-azetidinones synthesized and characterized as potential anti-inflammatory and anthelmintic agents. [, ] They showed significant anti-inflammatory activity in vitro, compared to standard drugs, using the protein denaturation method. [, ]

Relevance: These azetidinone derivatives share a crucial structural element with 4-ethoxy-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide: a 6-fluoro-substituted 1,3-benzothiazole-2-yl group attached to an amide moiety. This common feature highlights their structural similarity and suggests a potential relationship in their biological activities. ,

3,3′-difluorobenzaldazine (DFB), N-{4-chloro-2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]phenyl}-2-hydroxybenzamide (CPPHA), 3-cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide (CDPPB), and S-(4-fluoro-phenyl)-{3-[3-(4-fluoro-phenyl)-[1,2,4]oxadiazol-5-yl]-piperidin-1-yl}-methanone (ADX47273)

Compound Description: These four compounds act as positive allosteric modulators (PAMs) of the type 5 metabotropic glutamate (mGlu5) receptor. [] They modulate the frequency of Ca2+ oscillations induced by the mGlu5 receptor, potentially offering a way to pharmacologically modify downstream processes like transcriptional regulation. [] DFB and CDPPB primarily affect orthosteric agonist affinity, while ADX47273 exerts its influence through efficacy-driven modulation. []

Relevance: Although structurally dissimilar to 4-ethoxy-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide, these PAMs are included because they target the mGlu5 receptor, known to interact with kinase-regulated pathways. This connection suggests an avenue for investigating the potential effects of 4-ethoxy-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide, or structurally related compounds, on mGlu5 signaling.

4-(m-hydroxy-p-methoxy phenyl)-1-[(6'-fluoro-7'-substituted (1,3)-benzothiazol-2'-yl) amido-2-phenyl]-3-chloro azetidin-2-one derivatives

Compound Description: This group of compounds represents N-substituted-3-chloro-2-azetidinones synthesized and characterized for their potential anticonvulsant activity. [] They demonstrated significant anticonvulsant effects in a PTZ-induced seizure model, both at low and high concentrations. []

Relevance: These compounds, like 4-ethoxy-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide, contain a 6-fluoro-substituted 1,3-benzothiazol-2-yl unit linked to an amide group. This shared structural feature suggests a potential link in their biological activities, especially considering the focus on neurological activity in both cases.

N-(2-(4-(benzothiazol-2-yl)piperazin-1-yl)-2-oxoethyl)benzamides 2a-l and thioureas 3a-c

Compound Description: These derivatives, featuring substituted piperazine rings, are benzothiazole-based compounds that have been theoretically studied using molecular orbital theory and density functional theory. [] A quantitative structure-activity relationship (QSAR) analysis was conducted to explore the relationship between their structures and biological activity. []

Relevance: These compounds, particularly the N-(2-(4-(benzothiazol-2-yl)piperazin-1-yl)-2-oxoethyl)benzamides, share a significant structural resemblance to 4-ethoxy-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide. Both classes contain a benzothiazole ring system linked to a substituted benzamide moiety. This strong structural similarity suggests a potential for shared biological activities and strengthens the categorization of 4-ethoxy-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide within this broader class of benzothiazole-containing benzamides.

4-(6-fluoro-3-oxo-1,3-dihydro-pyrazolo[4,3-c]cinnolin-2-yl)-N-(2,2-difluoro-ethyl)-benzamide

Compound Description: The choline salt of 4-(6-fluoro-3-oxo-1,3-dihydro-pyrazolo[4,3-c]cinnolin-2-yl)-N-(2,2-difluoro-ethyl)-benzamide is a CD80 antagonist with good aqueous solubility, making it suitable for pharmaceutical use. []

Relevance: While lacking a benzothiazole unit, this compound shares a benzamide core with 4-ethoxy-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide, indicating a potential structural relationship. Further, both compounds feature fluorine substituents, suggesting a potential connection in their pharmacological properties.

N-[2-(Diethylamino)ethyl]-N-(2-{[2-(4-hydroxy-2-oxo-2,3-dihydro-1,3-benzothiazol-7-yl)ethyl]amino}ethyl)-3-[2-(1-naphthyl)ethoxy]propaneamide

Compound Description: This compound is a beta-2 adrenoreceptor agonist that is often combined with other active ingredients for treating respiratory diseases. []

Relevance: This compound shares the 1,3-benzothiazole core with 4-ethoxy-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide, highlighting a structural connection and placing both compounds within the broader class of benzothiazole-containing molecules.

3-(4-(1,4-diazepan-1-yl)-6-(((1S,2R,5S)6,6-dimethylbicyclo[3.1.1]heptan-2-yl)methylamino)-1,3,5-triazin-2-ylamino)-4-methylbenzamide (PS200981) and (R)-3-(4-(isobutyl(methyl)-amino)-6-(pyrrolidin-3-ylamino)-1,3,5-triazin-2-ylamino)-4-methylbenzamide (PS166276)

Compound Description: These compounds are triaminotriazine aniline amides that act as highly selective p38 kinase inhibitors. [] They demonstrate potent inhibitory activity against p38 kinase, both in vitro and in vivo, and show efficacy in reducing TNF levels in LPS-challenged mice. [] PS200981 and PS166276 are structurally similar, with PS166276 being a more potent and less cytotoxic inhibitor. []

Relevance: Although structurally different from 4-ethoxy-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide, these compounds are included due to their targeted activity against p38 kinase. This highlights a potential area for investigating the effects of 4-ethoxy-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide or its structural analogs on p38 kinase modulation, given the structural similarity of the target compound to other known kinase inhibitors.

2-animo-6-ethoxybenzothiazole derivatives

Compound Description: This series of derivatives includes 2-aminium-6-ethoxy-1,3-benzothiazol 3-carboxypropionate, 2-aminium-6-ethoxy-1,3-benzothiazol 5-carboxypentoate, N-(6-ethoxy-1,3-benzothiazol-2-yl) acetamide, 6-ethoxy-N-(pyridin-4-yl-methylene)-1,3-benzothiazol-2-amine, and 6-ethoxy-N-(2-furilmetilen)-1,3-benzothiazole-2-amine. These compounds demonstrate an ability to enhance physical performance in mice, potentially serving as lead compounds for developing drugs that improve physical endurance. []

Relevance: These derivatives share the core 6-ethoxybenzothiazole structure with 4-ethoxy-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide, highlighting a clear structural connection and placing both sets of compounds within a closely related chemical class.

4-[3-[4-(6-fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]propoxy]-3-methoxy-ɑ-methylbenzenemethanol (P88), 4-[3-[4-(6-fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]propoxy]-3-methoxybenzoic acid (P95), 1,1'-[1,3-propanediylbis[oxy(3-methoxy-1,4-phenylene)]]bis-ethanone (A), (E)-(2,4-difluorophenyl)(piperidin-4-yl)methanone oxime (B), 1-[4-[3-[4-(6-ethoxy-1,2-benzisoxazol-3-yl)piperidin-1-yl]propoxy]-3-methoxyphenyl]ethanone (C), and 1-[3-(4-acetyl-2-methoxyphenoxy)propyl]-4-(6-fluoro-1,2-benzisoxazol-3-yl)piperidine-N-oxide (D)

Compound Description: These six compounds are related substances of iloperidone, an atypical antipsychotic medication. [] They are used for quality control purposes in iloperidone production and analysis. []

Relevance: Despite structural differences from 4-ethoxy-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide, these compounds are included due to their association with iloperidone, a drug known to affect dopamine and serotonin receptors in the central nervous system. This association highlights a potential area for exploring the neurological effects of 4-ethoxy-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide or its analogs, considering the known connection between kinase activity and neurotransmitter signaling.

Properties

CAS Number

868368-77-8

Product Name

4-ethoxy-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide

IUPAC Name

4-ethoxy-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide

Molecular Formula

C16H13FN2O2S

Molecular Weight

316.35

InChI

InChI=1S/C16H13FN2O2S/c1-2-21-11-8-6-10(7-9-11)15(20)19-16-18-14-12(17)4-3-5-13(14)22-16/h3-9H,2H2,1H3,(H,18,19,20)

InChI Key

GHOJQYHGBKTJMY-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=NC3=C(C=CC=C3S2)F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.